molecular formula C14H18N2O4 B1285356 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate CAS No. 126937-43-7

1-Benzyl 2-methyl piperazine-1,2-dicarboxylate

Cat. No.: B1285356
CAS No.: 126937-43-7
M. Wt: 278.3 g/mol
InChI Key: HOLPEQRNMJTIIX-UHFFFAOYSA-N
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Description

1-Benzyl 2-methyl piperazine-1,2-dicarboxylate is a chemical compound with the molecular formula C14H18N2O4. It is known for its unique structure, which includes a piperazine ring substituted with benzyl and methyl groups, as well as two carboxylate groups.

Preparation Methods

The synthesis of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate typically involves the reaction of piperazine derivatives with benzyl and methyl substituents. One common method includes the reaction of 1-benzylpiperazine with methyl chloroformate under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

1-Benzyl 2-methyl piperazine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1-Benzyl 2-methyl piperazine-1,2-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific context of its application .

Comparison with Similar Compounds

1-Benzyl 2-methyl piperazine-1,2-dicarboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.

Biological Activity

1-Benzyl 2-methyl piperazine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a benzyl group and two carboxylate functionalities. Its molecular formula is C14H19N2O4C_{14}H_{19}N_{2}O_{4}, with a molecular weight of approximately 295.32 g/mol. The compound appears as a white crystalline powder with a melting point of 128-132°C .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may act on:

  • Serotonin Receptors : It has been indicated that the compound may influence mood regulation by interacting with serotonin receptors, which are crucial in the treatment of anxiety and depression .
  • Ion Channels : Similar to other piperazine derivatives, it may modulate ionotropic receptors, affecting ion channel gating in cell membranes .
  • Enzyme Inhibition : The compound's carboxylate groups allow it to participate in enzyme inhibition, potentially affecting metabolic pathways .

Biological Activities

Research has highlighted several biological activities associated with this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiparasiticPotential efficacy against parasitic infections based on structural similarity to known agents
NeuropharmacologicalInteraction with serotonin receptors may influence mood and anxiety levels
Enzyme InhibitionPossible inhibition of metabolic enzymes due to carboxylate groups

Case Study Insights

A study conducted on related piperazine compounds demonstrated their ability to inhibit specific enzymes involved in metabolic pathways. Although direct studies on this compound are scarce, the findings suggest a promising avenue for future research into its enzyme inhibitory potential .

Synthesis and Reactivity

The synthesis of this compound can involve nucleophilic substitution reactions and esterification processes due to the presence of carboxylate groups. Hydrolysis under acidic or basic conditions can yield piperazine-1,2-dicarboxylic acid and benzyl alcohol as products . This reactivity highlights its utility as a building block for more complex organic molecules.

Properties

IUPAC Name

1-O-benzyl 2-O-methyl piperazine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-13(17)12-9-15-7-8-16(12)14(18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLPEQRNMJTIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563628
Record name 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126937-43-7
Record name 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126937-43-7
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